molecular formula C13H13N3O B15087608 N-[3-(aminomethyl)phenyl]pyridine-3-carboxamide

N-[3-(aminomethyl)phenyl]pyridine-3-carboxamide

Cat. No.: B15087608
M. Wt: 227.26 g/mol
InChI Key: VDVWTXYIYATUAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(aminomethyl)phenyl]pyridine-3-carboxamide is a chemical compound with a molecular formula of C13H13N3O. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound features a pyridine ring substituted with an aminomethyl group and a carboxamide group, making it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(aminomethyl)phenyl]pyridine-3-carboxamide typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-(aminomethyl)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the aminomethyl group.

Scientific Research Applications

N-[3-(aminomethyl)phenyl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-(aminomethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(aminomethyl)phenyl]pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminomethyl and carboxamide groups allows for versatile reactivity and potential therapeutic applications.

Properties

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

N-[3-(aminomethyl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C13H13N3O/c14-8-10-3-1-5-12(7-10)16-13(17)11-4-2-6-15-9-11/h1-7,9H,8,14H2,(H,16,17)

InChI Key

VDVWTXYIYATUAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CN=CC=C2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.